5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group and a pyridine ring in its structure imparts distinct physicochemical characteristics, making it valuable in the development of pharmaceuticals, agrochemicals, and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective trifluoromethylation of pyridines using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the pyridine ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it particularly valuable in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7F3N2 |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2 |
InChI Key |
LMLHJOUWPPXJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.